Carpronium chloride

Vue d'ensemble

Description

Le chlorure de carpronium est un composé chimique de formule moléculaire C8H18ClNO2 et d'une masse molaire de 195,69 g/mol . Il est principalement connu pour son utilisation comme agent de croissance des cheveux en raison de son action vasodilatatrice . Ce composé est souvent utilisé dans le traitement de conditions telles que l'alopécie et la séborrhée sèche .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le chlorure de carpronium peut être synthétisé par réaction du chlorure de 4-méthoxy-4-oxobutyle avec de la triméthylamine . La réaction se produit généralement dans un solvant organique à des conditions de température contrôlées pour garantir la formation du produit souhaité.

Méthodes de production industrielle : Dans les milieux industriels, la production de chlorure de carpronium implique des réacteurs chimiques à grande échelle où les réactifs sont combinés dans des conditions optimisées pour maximiser le rendement et la pureté. Le processus comprend des étapes telles que la réaction, la purification et la cristallisation pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorure de carpronium subit diverses réactions chimiques, notamment :

Réactions de substitution : Il peut participer à des réactions de substitution nucléophile en raison de la présence de l'ion chlorure.

Hydrolyse : Le groupe ester dans le chlorure de carpronium peut être hydrolysé en conditions acides ou basiques.

Réactifs et conditions courants :

Nucléophiles : tels que les ions hydroxydes ou les amines sont couramment utilisés dans les réactions de substitution.

Acides ou bases : sont utilisés dans les réactions d'hydrolyse pour décomposer le groupe ester.

Principaux produits formés :

Réactions de substitution : Les principaux produits incluent des amines ou des alcools substitués.

Hydrolyse : L'hydrolyse du chlorure de carpronium conduit à la formation d'acide 4-méthoxy-4-oxobutanoïque et de triméthylamine .

4. Applications de la recherche scientifique

Le chlorure de carpronium a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions de synthèse organique.

5. Mécanisme d'action

Le chlorure de carpronium exerce ses effets principalement par son action vasodilatatrice . Il y parvient en dilatant les muscles lisses vasculaires de la microcirculation, augmentant ainsi le flux sanguin . Le composé agit comme un agoniste des récepteurs muscariniques de l'acétylcholine , qui jouent un rôle crucial dans ses effets vasodilatateurs .

Applications De Recherche Scientifique

Hair Growth Stimulation

Carpronium chloride is widely recognized for its role as a hair growth reagent . It has been shown to improve conditions like:

- Alopecia Areata

- Androgenetic Alopecia

- Diffuse Alopecia

Clinical studies indicate that topical application of this compound can promote hair growth by enhancing blood flow to hair follicles, thereby providing essential nutrients and oxygen .

Treatment of Skin Conditions

Beyond hair loss, this compound is also effective in treating:

- Seborrhea Sicca : A condition characterized by dry scalp and skin.

- Vitiligo Vulgaris : A skin disorder that causes patches of skin to lose pigment.

The compound's vasodilatory properties facilitate improved microcirculation in the skin, which can aid in the recovery of these conditions .

Pharmacological Effects

Research has demonstrated several pharmacological effects of this compound:

- Vasodilation : In vivo studies have shown that this compound induces arteriolar vasodilation without significantly affecting systemic blood pressure. This effect was observed during experiments involving intravital videomicroscopy on rat mesenteric arterioles .

- Cholinergic Activity : Due to its structural similarity to acetylcholine, this compound exhibits cholinergic properties, which can lead to increased secretion of sweat and saliva when ingested inappropriately .

Case Study on Microvascular Blood Flow

A study published in the Journal of Pharmaceutical Society of Japan explored the effects of this compound on microvascular blood flow. The researchers applied the compound topically and observed significant vasodilation in arterioles, leading to increased blood flow without altering systemic blood pressure. This study underscores the potential for this compound in enhancing local blood circulation, which is beneficial for both hair growth and skin health .

Case Report on Cholinergic Crisis

A notable case report described an incident where an elderly patient experienced a cholinergic crisis after ingesting a topical solution containing this compound. The patient exhibited symptoms typical of cholinergic toxicity, including hypotension and altered consciousness. This case highlights the importance of cautious use and awareness regarding the ingestion of topical medications containing this compound .

Data Table: Summary of Applications

| Application | Condition Treated | Mechanism of Action |

|---|---|---|

| Hair Growth Stimulation | Alopecia Areata | Vasodilation enhancing follicular blood flow |

| Skin Condition Treatment | Seborrhea Sicca | Improved microcirculation |

| Cholinergic Activity | Toxicity Risk | Acetylcholine-like effects |

Mécanisme D'action

Carpronium chloride exerts its effects primarily through its vasodilatory action . It achieves this by dilating the vascular smooth muscle in the microcirculation, thereby increasing blood flow . The compound acts as an agonist to muscarinic acetylcholine receptors , which play a crucial role in its vasodilatory effects .

Comparaison Avec Des Composés Similaires

Le chlorure de carpronium est unique en raison de sa double action en tant qu'agent cholinergique et vasodilatateur . Les composés similaires incluent :

Minoxidil : Un autre stimulant de la croissance des cheveux, mais il agit principalement comme un ouvreur de canaux potassiques.

Finastéride : Utilisé pour le traitement de la perte de cheveux, mais il agit en inhibant la conversion de la testostérone en dihydrotestostérone.

Dutastéride : Similaire au finastéride, il inhibe la conversion de la testostérone en dihydrotestostérone.

Le chlorure de carpronium se distingue par son mécanisme d'action spécifique impliquant les récepteurs muscariniques de l'acétylcholine et sa double fonctionnalité .

Activité Biologique

Carpronium chloride, a small molecule drug with the chemical formula CHClNO, is primarily recognized for its vasodilatory properties and its application as a hair growth stimulant . It is particularly used in treating conditions like alopecia and seborrhea. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical applications, and relevant case studies.

This compound exhibits a dual mechanism of action:

- Vasodilation : It induces relaxation of vascular smooth muscle, leading to increased blood flow in microcirculation. This effect is critical in enhancing nutrient delivery to hair follicles, thereby promoting hair growth .

- Cholinergic Activity : The compound has structural similarities to acetylcholine, which allows it to exert cholinergic effects. This can lead to increased secretions and vasodilation but also poses risks for cholinergic crises upon overdose .

Vasodilatory Effects

Research indicates that this compound significantly increases blood flow in rat mesenteric arterioles when applied topically. The study demonstrated that topical administration resulted in arteriolar vasodilation without affecting systemic blood pressure . This localized increase in blood flow is beneficial for conditions requiring enhanced dermal perfusion, such as alopecia.

Hair Growth Promotion

This compound has been extensively studied for its efficacy in promoting hair growth. It is believed to convert the resting phase of the hair cycle into a growing phase, thereby increasing hair density and thickness in individuals suffering from hair loss conditions . A comparative study noted that pre-treatment with this compound enhanced the absorption of other hair growth agents like minoxidil nanoparticles, suggesting synergistic effects that could improve therapeutic outcomes .

Cholinergic Crisis Case Report

A notable case involved an 81-year-old woman who experienced a cholinergic crisis after ingesting a topical solution containing this compound. Symptoms included excessive salivation, sweating, and hypotension. Remarkably, her condition stabilized without the need for atropine or vasopressors after supportive care . This incident underscores the importance of caution when using this compound, particularly regarding dosage and potential systemic absorption.

Clinical Applications and Indications

| Indication | Mechanism | Evidence Level |

|---|---|---|

| Alopecia | Vasodilation; promotes hair follicle activity | Moderate |

| Seborrhea | Reduces scalp oiliness via cholinergic effects | Moderate |

| Vitiligo | Enhances local blood flow | Low |

Research Findings

Recent studies have focused on optimizing formulations containing this compound to enhance its efficacy:

- Combination Therapies : Studies indicate that combining this compound with other agents (like minoxidil) can significantly improve drug delivery and efficacy in promoting hair growth .

- Safety Profile : While generally considered safe when used topically, ingestion poses risks of toxicity due to its cholinergic properties. Medical professionals must be aware of these risks when prescribing or recommending this compound .

Propriétés

IUPAC Name |

(4-methoxy-4-oxobutyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NO2.ClH/c1-9(2,3)7-5-6-8(10)11-4;/h5-7H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMKWKZIJJNSLQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

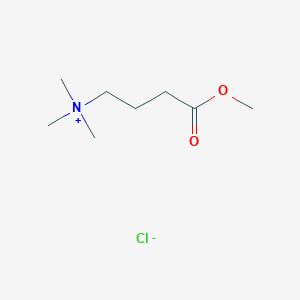

C[N+](C)(C)CCCC(=O)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14075-13-9 (Parent) | |

| Record name | Carpronium chloride [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013254336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1046924 | |

| Record name | Carpronium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13254-33-6 | |

| Record name | Carpronium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13254-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carpronium chloride [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013254336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carpronium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carpronium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARPRONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R01BKB74A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.